molecular formula C13H7Cl3N2O3 B5580275 2-nitro-N-(2,4,5-trichlorophenyl)benzamide

2-nitro-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B5580275
M. Wt: 345.6 g/mol
InChI Key: IWLWJYOQIYGDKH-UHFFFAOYSA-N
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Description

2-nitro-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound with the molecular formula C13H7Cl3N2O3 and a molecular weight of 345.571 g/mol . This compound is known for its unique structure, which includes a nitro group and a trichlorophenyl group attached to a benzamide core. It is used in various scientific research applications due to its distinct chemical properties.

Scientific Research Applications

2-nitro-N-(2,4,5-trichlorophenyl)benzamide is used in various scientific research fields, including:

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the user must take responsibility for confirming the product’s identity and/or purity. Any safety and hazard information should be sought from appropriate material safety data sheets (MSDS) or other reliable sources.

Preparation Methods

The synthesis of 2-nitro-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2-nitrobenzoyl chloride with 2,4,5-trichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-nitro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-nitro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The trichlorophenyl group enhances the compound’s binding affinity to its targets, making it a potent inhibitor in certain biochemical pathways .

Comparison with Similar Compounds

2-nitro-N-(2,4,5-trichlorophenyl)benzamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-nitro-N-(2,4,5-trichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O3/c14-8-5-10(16)11(6-9(8)15)17-13(19)7-3-1-2-4-12(7)18(20)21/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLWJYOQIYGDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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